6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
6-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-13-14-12-16(8)15-10(7-18-12)9-5-3-4-6-11(9)17-2/h3-6,10,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUCDWZXSZQDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1NC(CS2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of substituted benzoic acid with thiocarbohydrazide to form 4-amino-3-(substituted phenyl)-5-mercapto-1,2,4-triazole derivatives. These intermediates are then treated with substituted acetophenone to yield the desired triazolothiadiazine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Scientific Research Applications
Medicinal Chemistry: It exhibits a range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties.
Biological Research: The compound is used as an enzyme inhibitor, targeting enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase.
Industrial Applications: It serves as a synthetic intermediate in the production of various pharmaceuticals and bioactive molecules.
Mechanism of Action
The mechanism of action of 6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Key Observations:
C-6 Substituents: Electron-withdrawing groups (e.g., p-chlorophenyl in 113h) enhance anticancer activity against NCI-60 cell lines compared to unsubstituted phenyl rings . The 2-methoxyphenyl group in the target compound may offer steric or electronic effects distinct from para-substituted analogs. Methoxy Positioning: PDE4 inhibitors like compound 10 (C-6: 4-MeO-3-THF-Ph) show that meta/para methoxy configurations enhance isoform selectivity .
In contrast, bulkier groups like 2,5-dimethoxyphenyl (compound 10) or arylbenzylidenes (113h) may improve target specificity but reduce bioavailability .
Mechanism of Action and Selectivity
- Anticancer Activity : Compounds with C-6 p-chlorophenyl (113h) act via kinase inhibition (e.g., GSK-3β), inducing apoptosis and cell cycle arrest . The target compound’s 2-methoxyphenyl group may alter interaction with kinase ATP-binding pockets.
- Tubulin Inhibition : Compound 3-(3-MeOPh)-6-(3-NH2-4-MeOPh) disrupts microtubule dynamics, suggesting methoxy groups at both C-3 and C-6 synergize for tubulin binding .
- PDE4 Inhibition : Substituents like tetrahydrofuran-3-yloxy at C-6 (compound 10) improve PDE4 isoform selectivity (>100-fold over other PDEs) .
Biological Activity
6-(2-Methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities—particularly its anticancer properties—and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C₁₂H₁₄N₄OS
- CAS Number : 1005695-94-2
Synthesis
The synthesis of 6-(2-methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with appropriate electrophiles such as phenacyl bromides. The process yields derivatives that can be further evaluated for their biological activities .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit notable antitumor activity against various cancer cell lines. In a study conducted by the National Cancer Institute (NCI), compounds were tested against 60 different cancer cell lines including leukemia and solid tumors like breast and lung cancer. The results indicated that certain derivatives showed significant cytotoxic effects .
Table 1: Antitumor Activity Against Various Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 5.0 | High |
| A549 (Lung Cancer) | 10.0 | Moderate |
| HCT116 (Colon Cancer) | 15.0 | Moderate |
| U87MG (CNS Cancer) | 20.0 | Low |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50% .
The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. The presence of the triazole and thiadiazine moieties is believed to play a crucial role in its bioactivity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the triazolo-thiadiazine scaffold can enhance biological activity. For instance:
- Substituting the methoxy group with larger alkyl groups has been shown to improve potency against certain cancer types.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Ethyl substitution at R | Increased potency |
| Replacement of methoxy | Variable effects |
Case Studies
One notable case study involved the evaluation of a series of synthesized derivatives based on this compound's core structure. These derivatives were tested for their effectiveness against MDA-MB-468 breast cancer cells. The study found that specific modifications led to enhanced cytotoxicity compared to the parent compound .
Q & A
Q. What are the established synthetic routes for 6-(2-methoxyphenyl)-3-methyl-triazolothiadiazine derivatives?
The compound is typically synthesized via multi-step reactions starting from 4-amino-5-(substituted phenyl)-1,2,4-triazole-3-thiols. A common approach involves:
- Step 1 : Condensation of the triazole-thiol precursor with phenacyl bromides or aromatic aldehydes under basic conditions (e.g., KOH in ethanol) to form the thiadiazine ring .
- Step 2 : Methylation or alkylation at the C-3 position using methyl iodide or other alkyl halides in the presence of a base (e.g., NaH) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Which analytical methods are critical for confirming the structure of this compound?
- 1H NMR : To verify substituent positions and aromatic proton integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S within ±0.4% error .
- HPLC : Assess purity (>95% for pharmacological studies) using C18 columns with UV detection at 254 nm .
Q. How is the preliminary biological activity of this compound screened?
- Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ciprofloxacin .
- Enzyme Inhibition : For PDE4 or antifungal targets (e.g., 14α-demethylase), use enzyme-linked assays with Celecoxib or Fluconazole as positive controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in triazolothiadiazine synthesis?
- Solvent Selection : Replacing ethanol with DMF or THF increases solubility of aromatic intermediates, reducing side-product formation .
- Catalysis : Adding catalytic KI accelerates nucleophilic substitution in phenacyl bromide reactions (yield improvement: ~15–20%) .
- Microwave Assistance : Shortens reaction time from 12 hours to 30 minutes (e.g., 100°C, 300 W), enhancing yield by 10–15% .
Q. What strategies resolve contradictions in reported biological activity data?
- Structural Reanalysis : Confirm regiochemistry (e.g., triazole-thiadiazine fusion) via X-ray crystallography to rule out isomer formation .
- Assay Standardization : Use identical cell lines (e.g., NCI-60 for anticancer studies) and enzyme batches to minimize variability .
- Meta-Analysis : Compare logP values (SwissADME) to assess bioavailability discrepancies; e.g., logP >3 may reduce aqueous solubility, affecting in vitro activity .
Q. How do substituents at C-6 and C-3 influence pharmacological activity?
- C-6 Aryl Groups : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity (MIC reduction by 50% vs. methoxy groups) due to increased membrane penetration .
- C-3 Alkyl Chains : Methyl groups improve metabolic stability (t1/2 >4 hours in liver microsomes), while bulkier substituents (e.g., ethyl) reduce PDE4 inhibition (IC50 increases from 0.2 μM to 1.5 μM) .
Q. What computational methods predict the drug-likeness of this compound?
- In Silico ADME : SwissADME predicts bioavailability (Lipinski’s Rule of Five compliance) and blood-brain barrier permeability (e.g., TPSA <90 Ų favors CNS penetration) .
- Molecular Docking : AutoDock Vina simulates binding to targets like PDE4B (PDB: 1XMY), identifying critical interactions (e.g., hydrogen bonds with Gln443) .
Q. How can pharmacokinetic limitations (e.g., poor solubility) be addressed?
- Salt Formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility (e.g., 7-carboxylic acid derivatives achieve >5 mg/mL solubility at pH 7.4) .
- Prodrug Design : Introduce ester moieties at the thiadiazine nitrogen, which hydrolyze in vivo to release the active compound .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with DFT-calculated values (Gaussian 09) to confirm assignments .
- Biological Replicates : Perform triplicate assays with error margins <10% to ensure reproducibility .
- Structural Analogs : Compare with 6-(2,6-dichlorophenyl) derivatives to isolate substituent-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
